REACTION_CXSMILES
|
Br[C:2]([C:5](=[O:7])[CH3:6])=[CH:3]O.[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[S:10])[NH2:9]>CC(C)=O>[C:5]([C:2]1[S:10][C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])=[N:9][CH:3]=1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
9.61 g
|
Type
|
reactant
|
Smiles
|
BrC(=CO)C(C)=O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(N)(=S)CNC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with a mixture of chloroform and methanol (20:1, V/V)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CN=C(S1)CNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |